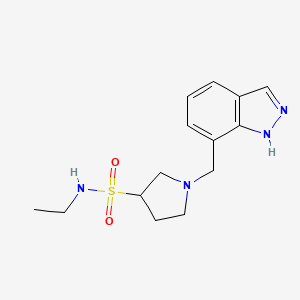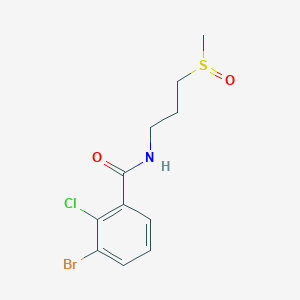
N-(2-cyanoethyl)-N-methyl-2-(2,4,5-trifluoroanilino)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-cyanoethyl)-N-methyl-2-(2,4,5-trifluoroanilino)acetamide, also known as CTAA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of N-(2-cyanoethyl)-N-methyl-2-(2,4,5-trifluoroanilino)acetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cell growth and proliferation. Specifically, this compound has been shown to inhibit the activity of dihydrofolate reductase, an enzyme involved in the synthesis of nucleic acids. By inhibiting this enzyme, this compound can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells, including breast cancer, lung cancer, and colon cancer cells. This compound has also been shown to effectively transport drugs across the blood-brain barrier, making it a promising drug delivery system for the treatment of neurological disorders. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects.
実験室実験の利点と制限
One advantage of using N-(2-cyanoethyl)-N-methyl-2-(2,4,5-trifluoroanilino)acetamide in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a valuable tool for studying the mechanisms of cancer growth and developing new anticancer therapies. Additionally, this compound's ability to transport drugs across the blood-brain barrier makes it a promising tool for studying neurological disorders and developing new drug delivery systems. However, one limitation of using this compound in lab experiments is its potential toxicity, which can limit its use in certain applications.
将来の方向性
There are several future directions for research involving N-(2-cyanoethyl)-N-methyl-2-(2,4,5-trifluoroanilino)acetamide. One area of interest is the development of new anticancer therapies based on this compound and its derivatives. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in drug delivery systems. Finally, research is needed to explore the potential use of this compound in materials science and other fields.
合成法
N-(2-cyanoethyl)-N-methyl-2-(2,4,5-trifluoroanilino)acetamide can be synthesized through a multi-step process, starting with the reaction of 2,4,5-trifluoroaniline with ethyl cyanoacetate to form 2-(2,4,5-trifluoroanilino)acetic acid. The resulting acid is then converted to its methyl ester through reaction with thionyl chloride and methanol. Finally, the methyl ester is reacted with methylamine and acetic anhydride to produce this compound.
科学的研究の応用
N-(2-cyanoethyl)-N-methyl-2-(2,4,5-trifluoroanilino)acetamide has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, this compound has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In pharmacology, this compound has been studied for its potential as a drug delivery system, as it has been shown to effectively transport drugs across the blood-brain barrier. In materials science, this compound has been explored for its potential use in the development of new materials with unique properties.
特性
IUPAC Name |
N-(2-cyanoethyl)-N-methyl-2-(2,4,5-trifluoroanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3O/c1-18(4-2-3-16)12(19)7-17-11-6-9(14)8(13)5-10(11)15/h5-6,17H,2,4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBDDQZZWUQWNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC#N)C(=O)CNC1=CC(=C(C=C1F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methyl-4-[(1-methyl-3-pyridin-4-ylpyrazol-4-yl)methyl]-2,3-dihydroquinoxaline](/img/structure/B7647363.png)

![2-[4-[(5-Phenoxyfuran-2-yl)methyl]piperazin-1-yl]acetamide](/img/structure/B7647379.png)

![N-methyl-1-[(5-phenoxyfuran-2-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7647391.png)
![3-bromo-2-chloro-N-[(4-hydroxyoxan-4-yl)methyl]benzamide](/img/structure/B7647399.png)
![1-(2-Methoxyethyl)-4-[(1-methyl-3-phenylpyrazol-4-yl)methyl]piperazin-2-one](/img/structure/B7647408.png)
![[1-[(5-Phenoxyfuran-2-yl)methyl]piperidin-4-yl]urea](/img/structure/B7647418.png)
![2-(1-Methylpyrazol-4-yl)-4-[(5-phenoxyfuran-2-yl)methyl]morpholine](/img/structure/B7647425.png)
![1-[2-(Oxan-2-yl)ethyl]-3-[2-oxo-1-(2,2,2-trifluoroethyl)pyridin-3-yl]urea](/img/structure/B7647432.png)
![7-[(5-Phenoxyfuran-2-yl)methyl]-1,2,5,6,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one](/img/structure/B7647438.png)
![3-[(2,6-difluorophenyl)methylsulfinylmethyl]-N,N-dimethyl-1,2,4-thiadiazol-5-amine](/img/structure/B7647446.png)
![N-cyclopentyl-2-(2',5'-dioxospiro[1,2-dihydroindene-3,3'-pyrrolidine]-1'-yl)acetamide](/img/structure/B7647453.png)